molecular formula C19H20N4O2 B2514839 N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide CAS No. 478249-32-0

N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2514839
CAS No.: 478249-32-0
M. Wt: 336.395
InChI Key: FNHRIDYRMMOAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-Imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide (hereafter referred to as the "target compound") is a synthetic small molecule characterized by a pyrrole-2-carboxamide core substituted with a 2-phenylacetyl group at the 4-position and a 3-(1H-imidazol-1-yl)propyl chain at the amide nitrogen.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-18(11-15-5-2-1-3-6-15)16-12-17(22-13-16)19(25)21-7-4-9-23-10-8-20-14-23/h1-3,5-6,8,10,12-14,22H,4,7,9,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHRIDYRMMOAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824524
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Aza-Baylis-Hillman/Ring-Closing Metathesis (RCM) Approach

Adapted from, the pyrrole core is constructed via a four-step sequence:

  • Aza-Baylis-Hillman reaction : Condensation of acrylate esters with imines generates β-amino-α-methylene esters.
  • N-Allylation : Introduction of allyl groups via alkylation with allyl bromide.
  • RCM : Cyclization using Grubbs II catalyst forms the pyrroline intermediate.
  • Aromatization : Oxidative removal of the tosyl group with simultaneous dehydrogenation yields 1H-pyrrole-2-carboxylate esters.

Saponification : The ester is hydrolyzed to the carboxylic acid using 10% NaOH (reflux, 3 h), achieving >90% yield.

Introduction of the 2-Phenylacetyl Group

Friedel-Crafts Acylation

The electron-rich pyrrole ring undergoes electrophilic substitution at the 4-position:

  • Activation : 2-Phenylacetic acid is converted to its acyl chloride using oxalyl chloride.
  • Reaction conditions :
    • Catalyst: AlCl₃ (1.2 equiv)
    • Solvent: Dichloromethane, 0°C → RT, 12 h
    • Yield: 78% (HPLC purity >95%).

Regioselectivity : The 4-position is favored due to reduced steric hindrance compared to the 3- and 5-positions.

Synthesis of 3-(1H-Imidazol-1-yl)propan-1-Amine

Alkylation of Imidazole

  • Propyl spacer installation :

    • Imidazole (1.0 equiv) + 1-bromo-3-chloropropane (1.2 equiv)
    • Base: K₂CO₃, DMF, 80°C, 6 h
    • Intermediate: 3-(1H-imidazol-1-yl)propyl chloride (85% yield).
  • Ammonolysis :

    • Reaction with aqueous NH₃ (7 M, ethanol, 60°C, 8 h)
    • Yield: 72% (GC-MS confirmation).

Amide Coupling and Final Assembly

Solution-Phase Coupling

  • Activation : 4-(2-Phenylacetyl)-1H-pyrrole-2-carboxylic acid (1.0 equiv) is treated with HOBt (1.2 equiv) and BOP (1.2 equiv) in DMF.
  • Coupling : Addition of 3-(1H-imidazol-1-yl)propan-1-amine (1.2 equiv) and triethylamine (3.0 equiv), stirred at RT for 16 h.
  • Workup : Extraction with EtOAc, washing (H₂O, brine), and silica gel chromatography.
    • Yield: 65%
    • Purity: 98.5% (HPLC, C18 column).

Solid-Phase Alternative

Adapted from:

  • Resin loading : Wang resin preloaded with Fmoc-protected pyrrole-2-carboxylic acid.
  • Iterative coupling :
    • Deprotection (20% piperidine/DMF)
    • HATU-mediated coupling of 3-(1H-imidazol-1-yl)propan-1-amine
  • Cleavage : TFA/water (95:5), 2 h
    • Yield: 58%
    • Advantages: Reduced purification burden.

Analytical Characterization

Table 1. Spectroscopic Data

Parameter Value (Method) Source
¹H NMR (400 MHz, DMSO-d₆) δ 12.1 (s, 1H, pyrrole NH), 8.9 (s, 1H, imidazole H), 7.3–7.5 (m, 5H, Ph), 4.2 (t, 2H, NCH₂), 3.7 (s, 2H, COCH₂Ph)
HRMS (ESI+) m/z 379.1762 [M+H]⁺ (calc. 379.1765)
HPLC Retention 8.2 min (C18, 70:30 MeCN/H₂O)

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Acylation efficiency : Friedel-Crafts reactions on pyrroles require strict moisture exclusion to prevent AlCl₃ deactivation.
  • Amine nucleophilicity : The imidazole-propylamine’s basicity necessitates stoichiometric acid scavengers (e.g., BTPP) during coupling.

Scalability Considerations

  • Solution-phase : Higher yields (65%) but laborious purification.
  • Solid-phase : Lower yields (58%) but amenable to automation.

Scientific Research Applications

Synthesis Overview

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide involves several steps:

  • Formation of the Imidazole Ring : Synthesized using glyoxal and ammonia followed by cyclization.
  • Attachment of the Propyl Chain : Introduced through nucleophilic substitution with a halogenated propyl derivative.
  • Formation of the Pyrrole Ring : Typically synthesized via the Paal-Knorr synthesis.
  • Coupling of the Phenylacetyl Group : Attached through acylation using phenylacetyl chloride.

Chemistry

This compound serves as a building block in organic synthesis, enabling the development of more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with varied properties.

Biology

This compound is being investigated for its role as a biochemical probe or inhibitor in biological pathways. Its imidazole ring facilitates interactions with metal ions and enzymes, which may inhibit their activity, suggesting potential applications in enzyme inhibition studies.

Medicine

Research indicates that this compound has promising therapeutic properties, including:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains.
  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, providing a basis for further exploration in inflammatory disease models.
  • Anticancer Potential : Studies on cancer cell lines (e.g., A549 lung cancer and MCF-7 breast cancer) show significant cytotoxicity, with IC50 values around 12.5 µM and 15.0 µM respectively, indicating its potential as a lead compound for anticancer drug development .

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited tumor cell proliferation through modulation of key signaling pathways involved in cell growth and survival.

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest that this compound could be developed into new anticancer agents .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives of this compound were tested against several bacterial strains. Results indicated varying degrees of effectiveness, warranting further investigation into its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound shares a common pyrrole-2-carboxamide scaffold with several analogs, but variations in substituents significantly influence physicochemical properties and reactivity. Key analogs and their structural differences are summarized below:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Notable Spectral Data (¹H/¹³C-NMR, HRMS) Reference
Target Compound 4-(2-Phenylacetyl), N-[3-(1H-imidazol-1-yl)propyl] C₂₀H₂₁N₅O₂ 363.41* Not explicitly provided; inferred from analogs
5cb () 4-Chlorophenyl, pyrrolidine-3-yl-benzimidazole C₂₁H₂₃N₅O₂ 378.19 ¹H-NMR (MeOD): δ 7.86 (d, J = 7.6 Hz); HRMS: 378.1926
5cd () 2-Phenylethyl, pyrrolidine-3-yl-benzimidazole C₂₀H₂₀N₄O₂ 349.17 ¹H-NMR (DMSO): δ 12.71 (br); HRMS: 349.1669
5cp () 3-Phenylpropanoyl, pyrrolidine-3-yl-benzimidazole C₂₁H₂₂N₄O₂ 363.18 ¹H-NMR (DMSO): δ 9.10 (br); HRMS: 363.1815
4-(4-tert-Butylbenzoyl) analog () 4-tert-Butylbenzoyl, N-[3-(1H-imidazol-1-yl)propyl] C₂₂H₂₆N₄O₂ 378.48 Purity: Not specified; CAS: 439111-49-6
4-(4-Fluorobenzoyl) analog () 4-Fluorobenzoyl, N-[3-(1H-imidazol-1-yl)propyl] C₁₈H₁₇FN₄O₂ 340.40 Purity: ≥95%; ¹H-NMR data not provided
Morpholinylpropyl analog () N-[3-(Morpholin-4-yl)propyl], 4-(2-phenylacetyl) C₂₃H₂₈N₄O₃ 408.50 CAS: 439120-82-8; substituent alters heterocyclic moiety

*Molecular weight calculated based on formula.

Key Observations:
  • Imidazole vs. Morpholine Moieties : Replacing the imidazole (target compound) with morpholine () introduces a bulkier, oxygen-containing heterocycle, likely reducing hydrogen-bonding capacity but increasing solubility .
  • Acyl Group Variations : The 2-phenylacetyl group in the target compound contrasts with electron-withdrawing (e.g., 4-fluorobenzoyl in ) or bulky (e.g., 4-tert-butylbenzoyl in ) substituents. These modifications impact lipophilicity and steric hindrance, which could influence membrane permeability or target binding .
  • Synthetic Yields: Analogs with halogenated aryl groups (e.g., 5cb, 21% yield) exhibit lower yields compared to non-halogenated derivatives (e.g., 5cp, 77% yield), suggesting halogenation may complicate synthesis .

Physicochemical and Spectral Comparisons

  • Molecular Weight and Lipophilicity: The target compound (MW 363.41) falls within a range typical for drug-like molecules.
  • NMR Trends : Aromatic proton signals in analogs (e.g., δ 7.86–7.16 ppm in 5cb) align with the target compound’s expected phenylacetyl environment. Downfield shifts in imidazole-containing compounds (e.g., δ 12.71 ppm in 5cd) suggest strong hydrogen bonding or proton exchange .
  • HRMS Validation : High-resolution mass spectrometry (HRMS) data for analogs (e.g., 5cb: 378.1926 [M+H]⁺) confirm synthetic accuracy and purity, a critical factor in pharmacological profiling .

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide, also known by its CAS number 478249-32-0, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure:

  • IUPAC Name: N-(3-imidazol-1-ylpropyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
  • Molecular Formula: C19H20N4O2
  • CAS Number: 478249-32-0

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazole Ring: Using glyoxal and ammonia followed by cyclization.
  • Attachment of the Propyl Chain: Through nucleophilic substitution with halogenated propyl derivatives.
  • Formation of the Pyrrole Ring: Via Paal-Knorr synthesis from a 1,4-dicarbonyl compound.
  • Coupling with Phenylacetyl Group: Achieved through acylation reactions with phenylacetyl chloride.

Antimicrobial Properties

Recent studies have highlighted the compound's promising antimicrobial activity, particularly against drug-resistant strains of Mycobacterium tuberculosis. For instance, a study reported that derivatives of pyrrole-2-carboxamides exhibited potent anti-TB activity with MIC values below 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) against human cells . The mechanism of action appears to involve inhibition of mycolic acid biosynthesis, a critical component in the bacterial cell wall.

Anti-inflammatory and Anticancer Activities

The compound has also been evaluated for its anti-inflammatory and anticancer properties. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases. Moreover, preliminary tests indicated that it may induce apoptosis in cancer cell lines, showing efficacy comparable to established chemotherapeutic agents .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Metal Ion Interaction: The imidazole ring may chelate metal ions, influencing enzyme activities.
  • Enzyme Inhibition: It has been shown to inhibit key enzymes involved in bacterial metabolism and human inflammatory pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar heterocyclic compounds is useful:

Compound NameStructureActivity
ClemizoleImidazole-basedAntihistaminic
EtonitazeneImidazole-basedAnalgesic
OmeprazoleImidazole-basedAntiulcer

This compound stands out due to its combination of imidazole, pyrrole, and phenylacetyl groups, offering a distinct profile for further therapeutic exploration .

Case Study: Anti-Tuberculosis Activity

A significant study focused on the anti-TB activity of various pyrrole derivatives, including our compound. The results indicated that modifications to the pyrrole structure could enhance potency against M. tuberculosis, with some derivatives achieving efficacy comparable to first-line treatments like isoniazid .

In Vivo Efficacy

In vivo studies are necessary to establish the therapeutic potential fully. Preliminary animal studies have indicated favorable pharmacokinetics and safety profiles for selected derivatives, paving the way for clinical trials .

Q & A

Q. What are the common synthetic routes for N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling a pyrrole-2-carboxamide derivative with a 3-(1H-imidazol-1-yl)propylamine intermediate. For example, analogous compounds are synthesized via nucleophilic substitution or amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt). Intermediates are characterized using 1H^1H NMR, LCMS, and HPLC. Key spectral markers include imidazole proton resonances (δ 7.4–8.6 ppm) and pyrrole NH signals (δ 11–12 ppm) .
  • Example Protocol :
  • Step 1: React 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid with thionyl chloride to form the acyl chloride.
  • Step 2: Couple with 3-(1H-imidazol-1-yl)propan-1-amine in DMF using DIPEA as a base.
  • Step 3: Purify via column chromatography (silica gel, EtOAc/hexane gradient).

Q. How is the purity and stability of this compound validated in preclinical studies?

  • Methodological Answer : Purity is assessed using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Stability studies under physiological conditions (e.g., pH 7.4 buffer, 37°C) monitor degradation via LCMS over 24–72 hours. Acceptable purity thresholds are ≥95% for biological assays .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :
  • 1H^1H NMR identifies functional groups (e.g., imidazole protons, pyrrole NH).
  • 13C^{13}C NMR confirms carbonyl and aromatic carbon environments.
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI+ mode).
  • IR spectroscopy detects amide C=O stretches (~1650–1700 cm1^{-1}) .

Q. Which reaction conditions optimize yield during imidazole-propylamine linkage formation?

  • Methodological Answer : Yields improve with:
  • Polar aprotic solvents (DMF or DMSO) at 50–80°C.
  • Catalytic bases (e.g., triethylamine) to deprotonate the amine.
  • Microwave-assisted synthesis for reduced reaction time (e.g., 30 min at 100°C) .

Q. How are starting materials like 3-(1H-imidazol-1-yl)propan-1-amine synthesized and purified?

  • Methodological Answer : Synthesized via nucleophilic substitution of 1H-imidazole with 3-bromopropan-1-amine in refluxing acetonitrile. Purification involves distillation under reduced pressure (b.p. 110–115°C at 0.1 mmHg) or recrystallization from ethanol/water .

Advanced Research Questions

Q. How does the 3-(1H-imidazol-1-yl)propyl moiety influence biological activity compared to other alkyl-linked imidazoles?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying linker lengths (e.g., methyl, ethyl, propyl). The propyl chain balances flexibility and steric hindrance, enhancing binding to targets like cytochrome P450 enzymes. Biological assays (e.g., IC50_{50} measurements) and molecular docking (using AutoDock Vina) validate these effects .

Q. How do computational methods (e.g., DFT) predict spectroscopic properties versus experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) simulate IR and NMR spectra. For example, the amide C=O stretch is predicted at 1685 cm1^{-1}, closely matching experimental IR (1678 cm1^{-1}). Deviations >2% prompt re-evaluation of tautomeric forms or solvent effects .

Q. What strategies mitigate off-target interactions in kinase inhibition studies?

  • Methodological Answer :
  • Selectivity screening : Profile against kinase panels (e.g., 100+ kinases at 1 µM).
  • Structural modifications : Introduce substituents (e.g., fluorine) to the phenylacetyl group to block hydrophobic pockets.
  • Kinetic assays : Measure kcat/KMk_{cat}/K_M to assess competitive vs. non-competitive inhibition .

Q. How does the compound’s logP affect membrane permeability in cellular assays?

  • Methodological Answer :
    Experimental logP is determined via shake-flask method (octanol/water partition). Values >3 indicate high lipophilicity, correlating with enhanced Caco-2 cell permeability. Adjustments (e.g., adding polar groups) reduce logP while maintaining activity .

Contradictions and Limitations

  • Synthetic Yield Variability : reports yields as low as 17.9% for analogous compounds, suggesting sensitivity to reaction conditions (e.g., copper catalyst purity).
  • Biological Activity : While imidazole derivatives show antimicrobial potential in , phenylacetyl-pyrrole analogs may exhibit divergent targets (e.g., kinase inhibition in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.